ethyl 2-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
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Description
Ethyl 2-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate is a useful research compound. Its molecular formula is C19H18ClN5O4 and its molecular weight is 415.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalysis
The compound has been implicated in the synthesis of trisubstituted imidazoles using ionic liquids like 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) under ultrasonic irradiation. This method offers advantages such as avoiding harmful catalysts, room temperature reactions, high yields, and methodological simplicity (Zang et al., 2010).
Antimicrobial Activities
Ethyl 2-(1H-imidazol-1-yl)acetate, a related compound, has been synthesized and evaluated for its antibacterial activity against common bacteria like Proteus spp, S. pyogenes, E. coli, and P. aeruginosa. The results compared favorably with standard antibiotics like Ciprofloxacin and Tetracycline (Al-badrany et al., 2019).
Anticancer Research
In cancer research, the compound has been used in synthesizing new purin-6-ones for pesticide and anticancer screenings. This synthesis involved heating ethyl 4-acylamino-1H-imidazole-5-carboxylates with primary amine hydrochlorides and phosphorus pentoxide (Nielsen & Pedersen, 1982).
Antiviral Studies
Another related compound, (2-(3H-imidazo[1,2-a]purin-3-yl)ethoxy)methylphosphonic acid, displayed marked activity against varicella-zoster virus (VZV) and human cytomegalovirus (HCMV), indicating potential use in antiviral therapy (Hořejší et al., 2006).
Enzyme Inhibition
Imidazole-dioxolane compounds have been synthesized and evaluated as novel inhibitors of heme oxygenase (HO), showing high selectivity for the HO-1 isozyme and less inhibitory potency towards HO-2, the constitutive isozyme (Vlahakis et al., 2006).
Spectroscopic and Structural Studies
Compounds like azilsartan methyl ester ethyl acetate hemisolvate, synthesized from similar imidazole derivatives, have been analyzed for their crystal structures, offering insights into the conformational and electronic properties of these compounds (Li et al., 2015).
Properties
IUPAC Name |
ethyl 2-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxo-4a,9a-dihydropurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O4/c1-4-29-14(26)10-24-17(27)15-16(22(3)19(24)28)21-18-23(15)9-11(2)25(18)13-8-6-5-7-12(13)20/h5-9,15-16H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZTZJWRNOXMAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2C(N=C3N2C=C(N3C4=CC=CC=C4Cl)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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